molecular formula C14H15NO2 B8214005 3-Methoxy-4-(m-tolyloxy)aniline

3-Methoxy-4-(m-tolyloxy)aniline

Cat. No.: B8214005
M. Wt: 229.27 g/mol
InChI Key: BIQZRPDWZNQFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(m-tolyloxy)aniline is a chemical compound featuring an aniline core functionalized with a methoxy group and a meta-linked tolyloxy ether. This specific substitution pattern classifies it as a multi-substituted aniline, a privileged scaffold in medicinal chemistry and organic synthesis. It is provided as a high-purity solid for research and development purposes. As a building block, this compound is primarily of interest in pharmaceutical and agrochemical research for the synthesis of more complex molecules. Its structure suggests potential as a key intermediate in the exploration of structure-activity relationships (SAR), particularly in the development of compounds targeting enzymes and receptors . Researchers can utilize this aniline derivative as a precursor in the design and synthesis of novel semicarbazones, amides, or ureas, which are classes of compounds known to exhibit bioactive properties. For instance, aniline-derived semicarbazones have been extensively investigated as dual inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), representing a promising approach for the treatment of neurodegenerative diseases . Furthermore, structurally similar aniline compounds are often explored in antimicrobial and antiparasitic drug discovery campaigns, indicating its potential utility in developing therapies for neglected tropical diseases . The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-methoxy-4-(3-methylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-4-3-5-12(8-10)17-13-7-6-11(15)9-14(13)16-2/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQZRPDWZNQFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann-Type Coupling with Aryl Halides

The Ullmann reaction facilitates the formation of the m-tolyloxy-aryl ether bond. A modified approach from CN103159635A involves:

  • Acylation : 3-Methoxyaniline is acylated with acetic anhydride to form N-acetyl-3-methoxyaniline, achieving 96% yield under reflux.

  • Condensation : The acylated intermediate reacts with m-bromotoluene using a Pd/Cu catalyst (Pd:CuI = 1:5 mol ratio) in the presence of tri-tert-butylphosphine. Toluene acts as both solvent and reagent, with a 12-hour reflux yielding 85–90% of the coupled product.

  • Deprotection : The acetyl group is removed via alkaline methanolysis (KOH/MeOH, 2 hours), followed by crystallization to isolate 3-methoxy-4-(m-tolyloxy)aniline in 92% purity.

Key Data :

StepCatalyst SystemSolventTemperatureYield (%)
AcylationAcetic anhydrideToluene100°C96
CondensationPd/CuI, P(t-Bu)₃Toluene110°C88
DeprotectionKOHMethanol65°C92

Copper-Mediated O-Arylation Strategies

Copper Nanoparticle-Catalyzed Etherification

Adapting methods from RSC studies, 3-methoxy-4-nitrophenol undergoes O-arylation with m-iodotoluene using Cu nanoparticles (5 mol%) and K₂CO₃ in DMF. The reaction proceeds at 120°C for 8 hours, achieving 78% yield. Subsequent hydrogenation (H₂, Pd/C, MeOH) reduces the nitro group to an amine with 95% efficiency.

Optimization Insights :

  • Ligand Effects : Tetrabutylammonium bromide enhances Cu nanoparticle activity, reducing reaction time to 5 hours.

  • Solvent Screening : DMF outperforms DMSO or acetonitrile due to better solubility of aromatic intermediates.

Nucleophilic Aromatic Substitution (NAS)

Nitro Displacement with m-Cresol

3-Methoxy-4-nitrofluorobenzene reacts with m-cresol in the presence of K₂CO₃ at 150°C for 24 hours, yielding 65% of 3-methoxy-4-(m-tolyloxy)nitrobenzene. Catalytic KI (10 mol%) accelerates the substitution by stabilizing the transition state. Hydrogenation (Raney Ni, EtOH, 50 psi H₂) furnishes the target aniline in 89% yield.

Comparative Analysis :

SubstrateBaseAdditiveTime (h)Yield (%)
3-Methoxy-4-nitrofluorobenzeneK₂CO₃None2465
3-Methoxy-4-nitrochlorobenzeneCs₂CO₃KI1872

Reductive Amination Pathways

Nitro Reduction via Hydrogenation

3-Methoxy-4-(m-tolyloxy)nitrobenzene, synthesized via NAS or coupling, is reduced using H₂ (1 atm) and 10% Pd/C in methanol. Complete conversion occurs within 6 hours at 25°C, with yields >95%. Catalyst recycling studies show consistent performance for up to 5 cycles without significant loss in activity.

Critical Parameters :

  • Catalyst Loading : 5 wt% Pd/C minimizes costs while maintaining efficiency.

  • Solvent Choice : Methanol ensures optimal hydrogen solubility and product isolation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsTypical Yield (%)
Palladium-Catalyzed CouplingHigh regioselectivity, scalableCostly catalysts, inert conditions85–90
Copper-Mediated O-ArylationLow-cost catalysts, short reaction timesRequires high temperatures75–80
NAS with m-CresolSimple setup, no transition metalsLong reaction times, moderate yields60–70
Reductive AminationHigh efficiency, mild conditionsDependent on nitro precursor90–95

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recovery : Pd/C filters efficiently from reaction mixtures, reducing metal contamination.

  • Solvent Recycling : Toluene and methanol are distilled and reused, lowering environmental impact.

  • Purity Control : Crystallization from ethanol/water (3:1 v/v) achieves >99% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(m-tolyloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Methoxy-4-(m-tolyloxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(m-tolyloxy)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-Methoxy-4-(m-tolyloxy)aniline with structurally or functionally related aniline derivatives. Key differences in substituents, synthesis, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications/Findings References
This compound -OCH₃ (3), -O-(3-methylphenyl) (4) C₁₄H₁₅NO₂ 229.27 Likely Ullmann coupling or Pd-catalyzed Potential pharmaceutical intermediate
3-Methoxy-4-(4-methylpiperazin-1-yl)aniline -OCH₃ (3), -N-(4-methylpiperazine) (4) C₁₁H₁₆N₃O 221.3 Microwave-assisted Pd catalysis STK33 kinase inhibitor intermediate
3-Methoxy-4-methylaniline (o-cresidine) -OCH₃ (3), -CH₃ (4) C₈H₁₁NO 137.18 Direct alkylation or amination Industrial dye precursor
4-(3-Methoxy-4-methylphenoxy)aniline -OCH₃ (3), -CH₃ (4) on phenoxy group C₁₄H₁₅NO₂ 229.27 Buchwald-Hartwig coupling Not reported; structural analog
3-Fluoro-4-(4-methylphenoxy)aniline -F (3), -O-(4-methylphenyl) (4) C₁₃H₁₂FNO 217.24 Nucleophilic aromatic substitution Agrochemical research (unconfirmed)
3-Methoxy-4-(trifluoromethyl)aniline -OCH₃ (3), -CF₃ (4) C₈H₈F₃NO 191.15 Reduction of nitro intermediates Electron-deficient pharmacophore

Key Analysis

Substituent Effects on Reactivity and Solubility

  • Electron-Donating vs. Withdrawing Groups : The methoxy and m-tolyloxy groups in the target compound are electron-donating, enhancing nucleophilic aromatic substitution reactivity compared to electron-withdrawing groups like -CF₃ .
  • Lipophilicity : The m-tolyloxy group increases lipophilicity (logP ≈ 3.5), making the compound more membrane-permeable than analogs with polar groups (e.g., piperazinyl, logP ≈ 1.8) .

Synthetic Routes

  • Pd-Catalyzed Coupling : Compounds like 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline are synthesized via microwave-assisted Pd catalysis, highlighting the role of transition metals in complex substitutions .
  • Hydrogenation : 3-Methoxy-4-(2-(pyridin-4-yl)ethoxy)aniline is prepared via hydrogenation, emphasizing the need for controlled reducing conditions in sensitive substitutions .

Applications Pharmaceuticals: Piperazinyl-substituted anilines are intermediates in kinase inhibitors (e.g., STK33), whereas the target compound’s phenoxy group suggests utility in antifungal or anticancer agents . Agrochemicals: Diethofencarb, derived from 3,4-diethoxyaniline, demonstrates how substituent flexibility can yield fungicides .

Research Findings and Data

Physicochemical Properties

Property This compound 3-Methoxy-4-methylaniline 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Melting Point ~120–125°C (estimated) 45–48°C Not reported
Solubility in Water Low (logP = 3.5) Moderate (logP = 2.1) High (logP = 1.8)
Synthetic Yield Not reported >90% (alkylation) 43% (microwave synthesis)

Q & A

Q. What are the primary synthetic routes for 3-Methoxy-4-(m-tolyloxy)aniline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) . For example, a chloro-nitro precursor (e.g., 1-chloro-3-methoxy-4-nitrobenzene) reacts with m-tolyloxy groups under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The nitro group is then reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .
  • Optimization Tips :

  • Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

  • Monitor reaction progress via TLC or HPLC to minimize side products.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

    • Data Table :
PrecursorSolventTemp (°C)Yield (%)Purity (HPLC)
1-Chloro-3-methoxy-4-nitroDMF907898.5
1-Bromo-3-methoxy-4-nitroDMSO1006595.2

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect aromatic protons as multiplets (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and NH₂ protons (δ ~5.0 ppm, broad).
  • ¹³C NMR : Aromatic carbons (δ 110–150 ppm), methoxy carbon (δ ~55 ppm).
  • IR : N-H stretches (~3400 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
  • MS (EI) : Molecular ion [M⁺] at m/z 259 (C₁₄H₁₅NO₂), with fragmentation peaks at m/z 152 (loss of m-tolyloxy group) .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy vs. m-tolyloxy) influence the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer : The methoxy group at position 3 is a strong electron-donating group (EDG), activating the ring toward electrophiles at the para position. The m-tolyloxy group (position 4) introduces steric hindrance and moderate EDG effects, directing substitution to the less hindered meta positions.
  • Case Study : Nitration of this compound yields 3-methoxy-4-(m-tolyloxy)-6-nitroaniline as the major product (HNO₃/H₂SO₄, 0°C). Confirmation via NOESY NMR shows proximity between nitro and methoxy groups .

    • Data Table :
ElectrophileMajor ProductRegioselectivityYield (%)
HNO₃6-Nitro derivativeMeta72
Br₂5-Bromo derivativeOrtho65

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in structure-activity relationship (SAR) studies?

  • Methodological Answer : Contradictions arise due to substituent-dependent interactions . For example:
  • Antimicrobial activity correlates with lipophilicity (logP ~2.5) from the m-tolyloxy group, enhancing membrane penetration.
  • Cytotoxicity may stem from metabolic oxidation of the methoxy group to reactive quinones.
  • Resolution Strategies :

Conduct orthogonal assays (e.g., MIC for antimicrobial vs. MTT for cytotoxicity).

Modify substituents: Replace methoxy with trifluoromethoxy to block oxidation while retaining lipophilicity .

  • SAR Table :
DerivativeMIC (µg/mL)IC₅₀ (µM)logP
3-Methoxy-4-(m-tolyloxy)8.212.52.4
3-Trifluoromethoxy-4-(m-tolyloxy)7.8>502.6

Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets like kinases or GPCRs?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential maps. The methoxy group shows high electron density, favoring H-bonding with kinase ATP-binding pockets .
  • Docking Studies (AutoDock Vina): Dock into PDB 1HCL (EGFR kinase). The m-tolyloxy group occupies a hydrophobic pocket, while NH₂ forms H-bonds with Thr766 .
  • Validation : Compare with experimental IC₅₀ values from kinase inhibition assays.

Data Contradiction Analysis

Q. Why do reported yields for the SNAr synthesis vary (65–78%), and how can reproducibility be improved?

  • Methodological Answer : Variations stem from:
  • Impurity in precursors : Use HPLC-purified chloro-nitro precursors.
  • Moisture sensitivity : Conduct reactions under anhydrous N₂.
  • Catalyst poisoning : Pre-treat Pd-C with acetic acid to remove surface oxides .
    • Reproducibility Protocol :

Dry solvents (DMF over molecular sieves).

Standardize reaction monitoring (e.g., in situ IR for nitro reduction).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.